4-(Chloromethyl)-1-phenethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-phenethyl-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 4-position and a phenethyl group at the 1-position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-phenethyl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions, where a phenethyl halide reacts with a piperidine derivative.
Chloromethylation: The final step involves the chloromethylation of the piperidine ring at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-phenethyl-piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the piperidine ring or other substituents.
Scientific Research Applications
4-(Chloromethyl)-1-phenethyl-piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-phenethyl-piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenethyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-benzyl-piperidine: Similar structure but with a benzyl group instead of a phenethyl group.
4-(Chloromethyl)-1-methyl-piperidine: Similar structure but with a methyl group instead of a phenethyl group.
4-(Chloromethyl)-1-phenyl-piperidine: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
4-(Chloromethyl)-1-phenethyl-piperidine is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
67686-04-8 |
---|---|
Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |
InChI Key |
YWESWMDXMIBSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.